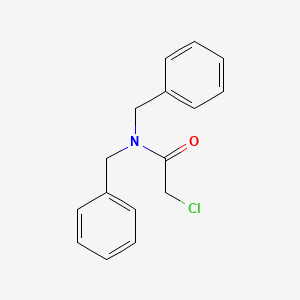

N,N-Dibenzyl-2-chloroacetamide

Vue d'ensemble

Description

It is a white crystalline solid with the molecular formula C17H16ClNO and a molecular weight of 287.77 g/mol. This compound is known for its unique structure, which includes a chloroacetamide group bonded to two benzyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N-Dibenzyl-2-chloroacetamide can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetyl chloride with dibenzylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Dibenzyl-2-chloroacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include N,N-dibenzylacetamide derivatives depending on the nucleophile used.

Oxidation: Oxidized products may include carboxylic acids or aldehydes.

Reduction: Reduced products typically include amines or alcohols.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : N,N-Dibenzyl-2-chloroacetamide is widely used as an intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions where the chloro group is replaced by various nucleophiles, leading to the formation of derivatives useful in further chemical transformations.

Biology

- Biochemical Probes : The compound has been investigated for its potential as a biochemical probe to study enzyme mechanisms. Its ability to react with nucleophilic residues in proteins allows it to inhibit certain enzymes, providing insights into enzyme functionality and interactions .

Medicine

- Therapeutic Properties : Research has explored this compound for its antimicrobial and anticancer activities. In particular, studies have shown that derivatives of chloroacetamides exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts like Candida albicans .

Antimicrobial Activity

A study screened various N-substituted phenyl-2-chloroacetamides for their antimicrobial properties using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with halogenated substituents on the phenyl ring exhibited enhanced activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), highlighting the importance of molecular structure in biological efficacy .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes by forming covalent bonds with active site residues. This mechanism was particularly noted in studies involving cysteine residues in proteins where the chloroacetamide group reacted through an SN2 mechanism, enhancing our understanding of enzyme kinetics and inhibition pathways .

Mécanisme D'action

The mechanism of action of N,N-Dibenzyl-2-chloroacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The chloroacetamide group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Dimethyl-2-chloroacetamide: Similar in structure but with methyl groups instead of benzyl groups.

N,N-Dibenzylacetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

Uniqueness

N,N-Dibenzyl-2-chloroacetamide is unique due to its combination of a chloroacetamide group with two benzyl groups, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for various applications that require selective reactivity and stability.

Activité Biologique

N,N-Dibenzyl-2-chloroacetamide, a compound with the chemical formula CHClNO, has garnered attention in scientific research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a chloroacetamide functional group and two benzyl moieties. This unique structure contributes to its reactivity and biological activity. The chloro group is particularly significant as it can participate in nucleophilic substitution reactions, making the compound a potential inhibitor of various enzymes by binding to their active sites.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its analogs. A comparative analysis was conducted on a series of N-(substituted phenyl)-2-chloroacetamides, revealing that compounds bearing halogenated phenyl rings demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.

Table 1: Antimicrobial Efficacy of Chloroacetamides

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| This compound | Effective | Moderate | Effective |

| N-(4-chlorophenyl)-2-chloroacetamide | Highly Effective | Less Effective | Moderate |

| N-(4-fluorophenyl)-2-chloroacetamide | Highly Effective | Less Effective | Moderate |

The study indicated that the position and type of substituents on the phenyl ring significantly influenced the biological activity, with halogenated compounds showing increased lipophilicity, facilitating better membrane penetration .

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. This property is crucial for its potential use as a biochemical probe in enzyme mechanism studies .

Case Study 1: Antimicrobial Screening

In a study examining twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, researchers utilized quantitative structure-activity relationship (QSAR) analysis to predict antimicrobial efficacy. The results confirmed that compounds with specific substituents exhibited enhanced activity against Staphylococcus aureus and methicillin-resistant strains (MRSA), while demonstrating variable effectiveness against Gram-negative bacteria like Escherichia coli.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of this compound. It was found to inhibit certain serine proteases effectively, indicating its potential as a therapeutic agent in conditions where protease activity is dysregulated.

5. Conclusion

This compound presents significant potential in antimicrobial therapy and enzyme inhibition due to its unique chemical structure and reactivity. Ongoing research into its biological activities could lead to the development of new therapeutic agents targeting resistant bacterial strains and dysregulated enzymatic pathways.

Propriétés

IUPAC Name |

N,N-dibenzyl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c17-11-16(19)18(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWIRORWDCWBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277446 | |

| Record name | N,N-DIBENZYL-2-CHLOROACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567-51-3 | |

| Record name | 2-Chloro-N,N-bis(phenylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2567-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 2374 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002567513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIBENZYL-2-CHLOROACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-DIBENZYL-2-CHLOROACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.